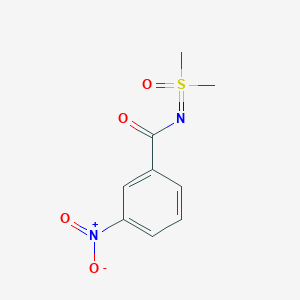![molecular formula C7H11ClO2S B2517217 (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride CAS No. 1354351-70-4](/img/structure/B2517217.png)
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related bicyclic compounds involves reactions with hydrogen sulfide and halomethanesulfonyl thiocyanates. For instance, 1-R-tricyclo[4.1.0.02,7]heptanes react with hydrogen sulfide under UV irradiation to produce endo-6-bicyclo[3.1.1]heptanethiols and bis(endo-6-bicyclo[3.1.1]heptyl) sulfides . Additionally, 1-R-tricyclo[4.1.0.02,7]heptanes take up methane- and halomethanesulfonyl thiocyanates at the central C1–C7 bond with high anti-selectivity, leading to bicyclo[3.1.1]heptane derivatives . These methods could potentially be adapted for the synthesis of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using ab initio optimization with a 6-31G basis set, which provides geometric parameters of radical intermediates in the sulfonylation of 1-R-tricyclo[4.1.0.02,7]heptanes . This suggests that similar computational methods could be used to analyze the molecular structure of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride.
Chemical Reactions Analysis
The chemical reactions of related bicyclic compounds include the oxidation of sulfides to sulfoxides and sulfones, and the elimination of HBr from bromine-substituted sulfoxides and sulfones . Additionally, the adducts of tricyclo[4.1.0.02,7]heptane with methanesulfonyl thiocyanate undergo transformations in the presence of bases, leading to various norpinanes and thioketones . These reactions provide a basis for understanding the potential reactivity of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride with nucleophiles and bases.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride are not directly discussed, the properties of similar compounds can be inferred. For example, the solubility, stability, and reactivity of the synthesized bicyclic sulfides, sulfoxides, and sulfones can provide insights into the behavior of sulfonyl chlorides under various conditions . The behavior of adducts in the presence of bases and their subsequent transformations can also shed light on the stability and reactivity of sulfonyl chloride derivatives .
Scientific Research Applications
Catalytic Activity in Asymmetric Synthesis
One significant application of bicyclic compounds closely related to "(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride" is in catalysis. Berthon-Gelloz and Hayashi (2006) demonstrated the use of chiral rhodium complexes derived from C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes in rhodium-catalyzed asymmetric addition reactions. These complexes exhibited high catalytic activity and enantioselectivity in additions to cyclic enones and N-sulfonylimines, highlighting their potential in synthesizing enantiomerically enriched products (Berthon-Gelloz & Hayashi, 2006).
Synthesis and Structural Analysis
Another application is the synthesis and structural elucidation of bicyclic compounds with sulfonyl groups. For instance, Borbulevych et al. (2002) investigated the reaction between 1-(phenylsulfonyl)tricyclo[4.1.0.02,7]heptane and nitryl chloride, leading to chlorination products. This study not only expands the synthetic routes to sulfonyl-containing bicyclic compounds but also provides insights into their structural properties through X-ray analysis (Borbulevych et al., 2002).
Reactions with Phenylethynyl Sulfones
Kostryukov and Masterova (2020) explored the photochemically induced anti-stereoselective addition of phenylethynyl sulfones to 1-bromotricyclo[4.1.0.02,7]heptane, resulting in monoadducts with a bicyclo[3.1.1]heptane structure. This research opens avenues for the development of new sulfone-based compounds with potential applications in material science and pharmaceutical chemistry (Kostryukov & Masterova, 2020).
Nanocatalysis
Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research underscores the role of sulfonyl-containing compounds in enhancing catalytic efficiency and highlights their potential in green chemistry applications (Goli-Jolodar et al., 2016).
Antiproliferative Activity
Iwan et al. (2020) synthesized sulfonamides based on the 2-azabicycloalkane skeleton, including structures akin to "(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride," and tested their antiproliferative activity. Some compounds showed inhibitory activity comparable to cisplatin against selected cell lines, suggesting their potential in developing new antitumor agents (Iwan et al., 2020).
properties
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQXFQXMGLMKEQ-RRKCRQDMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
CAS RN |
1354351-70-4 |
Source


|
| Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)
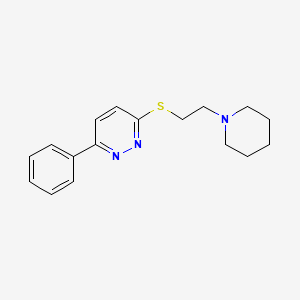
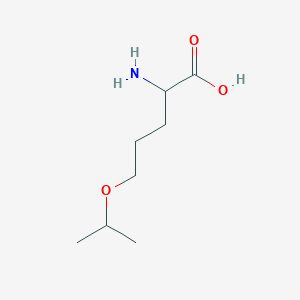
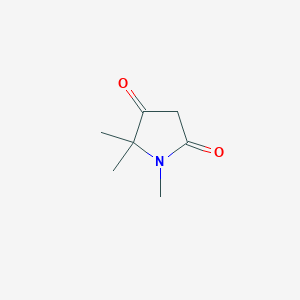
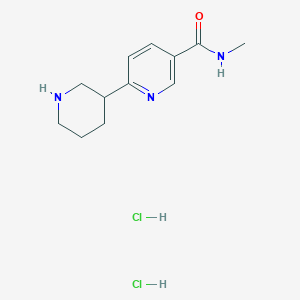
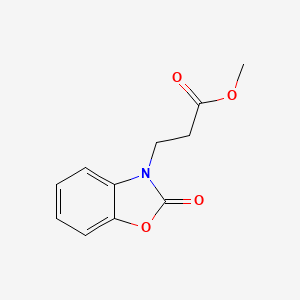
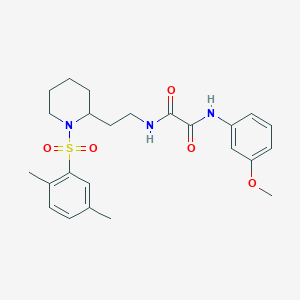
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)
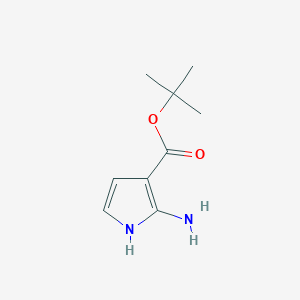
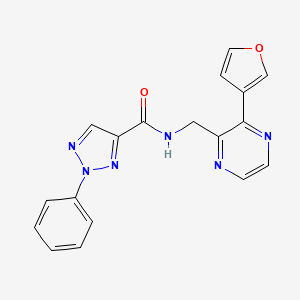
![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)
